molecular formula C12H15Cl2NO B1584291 2,4-dichloro-N-pentylbenzamide CAS No. 2447-88-3

2,4-dichloro-N-pentylbenzamide

Cat. No. B1584291
CAS RN: 2447-88-3
M. Wt: 260.16 g/mol
InChI Key: QLFOKAOJSCZXRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-pentylbenzamide consists of 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . It has 5 freely rotating bonds, 2 hydrogen bond acceptors, and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

2,4-dichloro-N-pentylbenzamide has a density of 1.2±0.1 g/cm³. It has a boiling point of 358.6±32.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol. Its flash point is 170.7±25.1 °C .

Scientific Research Applications

Environmental Fate and Toxicology

Research on 2,4-D, a structurally related compound, shows extensive investigation into its environmental fate, toxicity, and mechanisms of action. Studies have focused on its persistence in the environment, potential for bioaccumulation, and the effects on non-target organisms. It has been used as a model to understand the environmental behavior of chlorinated herbicides and their impact on ecosystems (Zuanazzi et al., 2020).

Phytoremediation Enhancement

Research has explored the use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, demonstrating the potential to reduce levels of toxic herbicide residues in crop plants. This approach has shown promise in improving the efficiency of phytoremediation technologies for the cleanup of agricultural chemicals in the environment (Germaine et al., 2006).

Analytical and Detection Methods

Studies have developed sensitive biosensors for the detection of glutathione and piroxicam, demonstrating the application of novel modified electrodes in the electrochemical characterization and determination of various substances. Such research contributes to the development of analytical techniques for monitoring environmental pollutants and therapeutic drugs (Karimi-Maleh et al., 2014).

Environmental Removal Strategies

Efforts have been made to develop efficient methods for the removal of 2,4-D from contaminated water sources, addressing the herbicide's water contamination potential. Various methods, including physical, chemical, and biological treatments, have been explored to achieve more effective degradation or removal of such compounds from the environment, highlighting the need for innovative solutions to mitigate pollution from agricultural chemicals (EvyAliceAbigail et al., 2017).

Molecular Mechanisms and Biological Interactions

The mode of action of 2,4-D has been extensively studied, providing insights into its physiological effects on target and non-target organisms. Understanding the molecular interactions and biological pathways affected by such chemicals can inform risk assessments and the development of safer agrochemicals (Song, 2014).

Safety And Hazards

The safety data sheet for 2,4-dichloro-N-pentylbenzamide indicates that it is harmful if swallowed and in contact with skin. It may cause an allergic skin reaction .

properties

IUPAC Name

2,4-dichloro-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)10-6-5-9(13)8-11(10)14/h5-6,8H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFOKAOJSCZXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947364
Record name 2,4-Dichloro-N-pentylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-pentylbenzamide

CAS RN

2447-88-3
Record name Benzamide, 2,4-dichloro-N-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N-pentylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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